5-(thiophen-3-yl)-1H-indole chemical structure and properties
5-(thiophen-3-yl)-1H-indole chemical structure and properties
An In-Depth Technical Guide to 5-(thiophen-3-yl)-1H-indole: Synthesis, Properties, and Pharmacological Potential
Executive Summary
The fusion of distinct pharmacologically active moieties into a single molecular framework is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 5-(thiophen-3-yl)-1H-indole, a heterocyclic compound that marries the privileged structures of indole and thiophene. Indole is a ubiquitous component in biologically potent natural products, including the amino acid tryptophan and the neurotransmitter serotonin[1]. Similarly, thiophene and its derivatives are integral to numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. This document details the chemical structure, physicochemical properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and state-of-the-art analytical techniques for structural confirmation. Furthermore, it explores the pharmacological potential of this hybrid scaffold, offering insights for researchers, scientists, and drug development professionals.
Introduction to the Thiophene-Indole Scaffold
The Significance of Indole in Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a foundational scaffold in pharmacology[4]. Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for designing molecules that interact with biological targets. Its presence in essential biomolecules like tryptophan and serotonin underscores its biocompatibility and evolutionary selection as a key structural motif[1]. Consequently, indole derivatives are prevalent in a wide array of approved drugs and clinical candidates.
Thiophene: A Privileged Heterocycle in Drug Discovery
Thiophene is a five-membered aromatic ring containing a sulfur atom, which serves as a bioisostere of a phenyl ring but with distinct electronic and lipophilic properties[5][6]. This substitution can significantly modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The thiophene moiety is found in numerous blockbuster drugs and is associated with a wide range of therapeutic applications, including anti-inflammatory, anti-psychotic, antimicrobial, and anticancer activities[7][8]. Its versatility and proven track record have cemented its status as a "privileged pharmacophore" in drug discovery[2].
Rationale for the Hybridization: 5-(thiophen-3-yl)-1H-indole
The strategic combination of the indole and thiophene rings in 5-(thiophen-3-yl)-1H-indole creates a novel chemical entity with the potential for synergistic or unique pharmacological activities. By linking the thiophene ring at the 5-position of the indole, the core electronic and hydrogen-bonding properties of the indole NH group are preserved, while introducing a new vector for molecular interactions. This hybrid scaffold offers a compelling starting point for library synthesis and lead optimization campaigns targeting a multitude of disease pathways.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The molecule consists of a thiophene ring attached at its 3-position to the 5-position of a 1H-indole ring.
Caption: Chemical structure of 5-(thiophen-3-yl)-1H-indole.
Physicochemical Properties
The key physicochemical properties of 5-(thiophen-3-yl)-1H-indole are summarized below. These values are calculated or predicted based on its structure and are crucial for designing experimental conditions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₉NS | - |
| Molar Mass | 199.27 g/mol | - |
| Appearance | Predicted: Off-white to yellow solid | Inferred from similar compounds[9] |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF, CDCl₃, Ethyl Acetate) | Inferred from parent scaffolds[7][9] |
| Melting Point | High; requires experimental determination | Inferred from similar compounds[9] |
Synthesis and Purification
Retrosynthetic Analysis & Strategy Selection
The C-C bond connecting the indole and thiophene rings is the key disconnection for synthesis. The most robust and widely applicable method for forming such aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction[10]. This palladium-catalyzed reaction between an organoborane (e.g., thiophene-3-boronic acid) and an aryl halide (e.g., 5-bromo-1H-indole) is highly efficient, tolerates a wide range of functional groups, and typically proceeds with high yields[11]. The choice of this strategy is based on its reliability and the commercial availability of the necessary starting materials and catalysts.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a self-validating system where successful synthesis is confirmed by subsequent characterization.
Objective: To synthesize 5-(thiophen-3-yl)-1H-indole from 5-bromo-1H-indole and thiophene-3-boronic acid.
Materials:
-
5-bromo-1H-indole (1.0 equiv)
-
Thiophene-3-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-indole, thiophene-3-boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with argon) further minimizes oxygen exposure.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indole is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x). The aqueous wash removes the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for the Suzuki-Miyaura synthesis of 5-(thiophen-3-yl)-1H-indole.
Purification and Isolation
The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 5-(thiophen-3-yl)-1H-indole as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural assignment.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12]
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton. Key diagnostic signals include:
-
A broad singlet above 8.0 ppm for the indole N-H proton.[13]
-
A set of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole and thiophene rings. Specific coupling patterns will confirm the substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in the molecule, confirming the total carbon count. Signals for aromatic carbons typically appear between 100 and 140 ppm.[13]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.[12] High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental composition. For 5-(thiophen-3-yl)-1H-indole (C₁₂H₉NS), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 200.0534.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.[14]
-
A sharp, medium-intensity peak around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
Multiple sharp peaks between 1400-1600 cm⁻¹ correspond to C=C stretching vibrations within the aromatic rings.
-
A peak around 700-800 cm⁻¹ can be attributed to the C-S bond in the thiophene ring.[9]
Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, N-H), δ 7.0-8.0 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~100-140 (10 signals, Ar-C) |
| HRMS (ESI+) | Calculated for C₁₂H₁₀NS⁺ [M+H]⁺: 200.0528; Found: ~200.053 |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1450 (C=C stretch), ~750 (C-S stretch) |
Pharmacological Profile and Therapeutic Potential
Known Biological Activities of Thiophene-Indole Derivatives
While data on the specific 5-(thiophen-3-yl)-1H-indole isomer is limited, the broader class of thiophene-indole hybrids has shown significant promise. Studies have reported potent antibacterial, antioxidant, and cytotoxic activities in related molecules[8][15]. Thiophene derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic actions[16][17]. The combination of these two scaffolds suggests a high probability of discovering novel biological activity.
Potential Therapeutic Targets
Given the structural similarity of the indole core to tryptophan, derivatives can be explored as inhibitors of enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase (IDO), a key target in immuno-oncology. The planar aromatic system is also well-suited for targeting protein kinases, many of which have ATP-binding pockets that accommodate such structures. Furthermore, the diverse activities of thiophenes suggest potential applications in treating infectious diseases and inflammatory conditions[3][7].
Considerations for Drug Development: Metabolism and Toxicity
An important consideration for any thiophene-containing drug candidate is its metabolic profile. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides[18][19]. These reactive metabolites can potentially lead to drug-induced toxicity, a phenomenon observed with the withdrawn drug tienilic acid[19]. Therefore, early-stage ADME and toxicology studies are critical in the development of any drug candidate based on this scaffold to assess its bioactivation potential and ensure a safe therapeutic window.
Conclusion and Future Directions
5-(thiophen-3-yl)-1H-indole represents a strategically designed hybrid molecule with significant potential for drug discovery. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling, and its structure can be definitively confirmed using standard analytical techniques. The convergence of the pharmacologically privileged indole and thiophene scaffolds makes this molecule and its derivatives compelling candidates for screening against a wide range of biological targets, particularly in oncology, infectious diseases, and inflammation. Future work should focus on the synthesis of a diverse library of analogues, comprehensive biological evaluation, and detailed structure-activity relationship (SAR) studies to unlock the full therapeutic potential of this promising chemical scaffold.
References
- Bhat, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR.
- Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. PMC.
- Wikipedia. (n.d.). Thiophene.
- Yu, Y., et al. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides. Supporting Information.
- ResearchGate. (n.d.). Synthesis, Biological Evaluation and Molecular Docking of Novel Thiophene‐Based Indole Derivatives as Potential Antibacterial, GST Inhibitor and Apoptotic Anticancer Agents.
- Rostom, S. F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Sonar, V. N., et al. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C.
- Wikipedia. (n.d.). Indole.
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences.
- Kumar, V., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances.
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. IJPRA.
- Journal of Medicinal Chemistry. (n.d.). Synthesis of indole-based thiophenes via Michael–Gewald's four-component reaction.
- Beilstein Journals. (n.d.). Supporting Information: Synthesis and characterization of S,N-heterotetracenes.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia.
- ResearchGate. (n.d.). Structures of indole, oxindole, thiophene and morpholine‐containing marketed drugs.
- Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
- Al-Warhi, T., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules.
- El-Sayed, N. N. E., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bg.copernicus.org [bg.copernicus.org]
- 13. rsc.org [rsc.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
